Cas no 401567-10-0 (4-Fluoro-N1-methylbenzene-1,2-diamine)

4-Fluoro-N1-methylbenzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-1-N-methylbenzene-1,2-diamine
- 4-fluoro-N1-methylbenzol-1,2-diamine;I01-8552;4-fluoro-N-1-methyl-benzene-1,2-diamine;4-Fluoro-1-N-methyl-1,2-benzenediamine;
- 4-Fluoro-1-N-methyl-1,2-benzenediamine
- 4-Fluoro-n1-methylbenzene-1,2-diamine
- 1,2-Benzenediamine, 4-fluoro-N1-methyl-
- DB-118008
- FS-4578
- SY174209
- F70012
- MFCD06408846
- 4-fluoro-n1-methyl-benzene-1,2-diamine
- CS-0208466
- 4-fluoro-N1-methyl-1,2-Benzenediamine
- A1-00122
- CCG-302521
- 401567-10-0
- AKOS009236320
- SCHEMBL103458
- KCHBRCYJSKZXHY-UHFFFAOYSA-N
- SB75428
- EN300-45056
- DTXSID20601533
- Z359511402
- 4-Fluoro-N~1~-methylbenzene-1,2-diamine
- BRA56710
- 4-Fluoro-N1-methylbenzene-1,2-diamine
-
- MDL: MFCD06408846
- Inchi: InChI=1S/C7H9FN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
- InChI Key: KCHBRCYJSKZXHY-UHFFFAOYSA-N
- SMILES: CNC1=C(C=C(C=C1)F)N
Computed Properties
- Exact Mass: 140.07500
- Monoisotopic Mass: 140.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 249.1±30.0 °C at 760 mmHg
- Flash Point: 104.4±24.6 °C
- PSA: 38.05000
- LogP: 2.10380
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
4-Fluoro-N1-methylbenzene-1,2-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Fluoro-N1-methylbenzene-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Fluoro-N1-methylbenzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | F593090-250mg |
4-Fluoro-N1-methylbenzene-1,2-diamine |
401567-10-0 | 250mg |
¥600.00 | 2023-09-15 | ||
abcr | AB313354-1 g |
4-Fluoro-N1-methylbenzene-1,2-diamine; 95% |
401567-10-0 | 1g |
€84.50 | 2022-11-28 | ||
Matrix Scientific | 121187-1g |
4-Fluoro-N1-methyl-benzene-1,2-diamine, 97% |
401567-10-0 | 97% | 1g |
$240.00 | 2023-09-11 | |
TRC | F593090-500mg |
4-Fluoro-N1-methylbenzene-1,2-diamine |
401567-10-0 | 500mg |
$87.00 | 2023-05-18 | ||
Fluorochem | 055196-5g |
4-Fluoro-1-N-methyl-1,2-benzenediamine |
401567-10-0 | 90% | 5g |
£109.00 | 2022-02-28 | |
AN HUI ZE SHENG Technology Co., Ltd. | F593090-100mg |
4-Fluoro-N1-methylbenzene-1,2-diamine |
401567-10-0 | 100mg |
¥480.00 | 2023-09-15 | ||
Enamine | EN300-45056-2.5g |
4-fluoro-N1-methylbenzene-1,2-diamine |
401567-10-0 | 95% | 2.5g |
$42.0 | 2023-05-03 | |
Enamine | EN300-45056-5.0g |
4-fluoro-N1-methylbenzene-1,2-diamine |
401567-10-0 | 95% | 5g |
$80.0 | 2023-05-03 | |
Fluorochem | 055196-1g |
4-Fluoro-1-N-methyl-1,2-benzenediamine |
401567-10-0 | 90% | 1g |
£22.00 | 2022-02-28 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05035-25g |
4-Fluoro-n1-methylbenzene-1,2-diamine |
401567-10-0 | 97% | 25g |
¥2384 | 2023-09-15 |
4-Fluoro-N1-methylbenzene-1,2-diamine Related Literature
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on 4-Fluoro-N1-methylbenzene-1,2-diamine
4-Fluoro-N1-methylbenzene-1,2-diamine: A Comprehensive Overview
The compound 4-Fluoro-N1-methylbenzene-1,2-diamine (CAS No. 401567-10-0) is a versatile aromatic amine derivative with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a fluoro group at the para position and a methyl-substituted amino group at the ortho position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable material in research and industrial settings.
Recent studies have highlighted the potential of 4-Fluoro-N1-methylbenzene-1,2-diamine in the development of advanced materials. For instance, researchers have explored its role in the synthesis of novel polymers and high-performance composites. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, has been extensively documented in recent scientific literature. These findings underscore its importance as a building block in organic synthesis.
One of the most notable applications of 4-Fluoro-N1-methylbenzene-1,2-diamine is in the field of pharmaceutical chemistry. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential therapeutic applications. Recent studies have demonstrated its use as a precursor for synthesizing drugs targeting specific biological pathways. The compound's ability to interact with biological systems has been a focal point of investigation in several research groups worldwide.
The synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine involves a multi-step process that typically begins with the fluorination of an aromatic amine precursor. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of this synthesis pathway. For example, the use of transition metal catalysts has enabled researchers to achieve higher yields while minimizing by-products. These developments have made the compound more accessible for large-scale production and application.
In addition to its chemical applications, 4-Fluoro-N1-methylbenzene-1,2-diamine has also found relevance in environmental science. Its ability to act as a catalyst in certain degradation reactions has been explored as a potential solution for addressing environmental pollutants. Recent research has shown promising results in using this compound to accelerate the breakdown of organic contaminants in water systems.
The physical and chemical properties of 4-Fluoro-N1-methylbenzene-1,2-diamine have been thoroughly investigated to understand its behavior under various conditions. Studies on its solubility, thermal stability, and reactivity have provided valuable insights into its suitability for different chemical processes. For instance, its high thermal stability makes it ideal for reactions requiring elevated temperatures without decomposition.
Looking ahead, the continued exploration of 4-Fluoro-N1-methylbenzene-1,2-diamine is expected to unlock new opportunities across multiple disciplines. Its role in nanotechnology and materials science is particularly promising, with ongoing research focusing on its potential as a component in next-generation electronic materials. Furthermore, advancements in computational chemistry are enabling researchers to predict and optimize the compound's properties for specific applications.
In conclusion, 4-Fluoro-N1-methylbenzene-1,2-diamine (CAS No. 401567-10-) stands out as a critical compound with diverse applications and ongoing research interest. Its unique structure and versatile chemical properties make it an invaluable tool in organic synthesis, pharmaceuticals, materials science, and environmental chemistry. As scientific understanding continues to evolve, this compound is poised to play an even more significant role in driving innovation across these fields.
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